molecular formula C12H18O2 B1581072 2-tert-Butyl-1,4-dimethoxybenzene CAS No. 21112-37-8

2-tert-Butyl-1,4-dimethoxybenzene

Cat. No. B1581072
CAS RN: 21112-37-8
M. Wt: 194.27 g/mol
InChI Key: ALVJDUNBMKMTDC-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 . It is a colorless liquid and has a woody type odor .


Synthesis Analysis

The synthesis of 2-tert-Butyl-1,4-dimethoxybenzene can be achieved through a Friedel-Crafts alkylation reaction . In one method, 1,4-dimethoxybenzene and t-butyl alcohol are combined in the presence of glacial acetic acid and concentrated sulfuric acid . The reaction proceeds to form 2-tert-Butyl-1,4-dimethoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-1,4-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups and one tert-butyl group . The InChI code for the compound is 1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3 .


Chemical Reactions Analysis

2-tert-Butyl-1,4-dimethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The reaction involves the attack of an electrophile on the carbon atoms of the aromatic ring .


Physical And Chemical Properties Analysis

2-tert-Butyl-1,4-dimethoxybenzene is a colorless liquid . It has a molecular weight of 194.27 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Overcharge Protection in Lithium-Ion Batteries

2-tert-Butyl-1,4-dimethoxybenzene (DDB) is prominently researched for its application in lithium-ion batteries. Studies reveal its effectiveness as a redox shuttle for overcharge protection in LiFePO4-based lithium-ion batteries. This compound demonstrates stability under specific conditions, ensuring the safety and longevity of the batteries (Chen & Amine, 2007). Additional research compares the stability and efficiency of DDB with other similar compounds, highlighting its superior performance in overcharge protection and cycle life (Zhang et al., 2010).

Electrochemical Properties and Stability

The electrochemical properties of 2-tert-Butyl-1,4-dimethoxybenzene are a significant area of study. Spectroelectrochemical studies reveal insights into the molecule's redox chemistry, demonstrating that it undergoes reversible oxidation and reduction under specific potential ranges. However, exposure to higher potentials leads to decomposition, indicating limits in its stability (Moshurchak et al., 2005).

Comparative Analysis with Similar Compounds

Research includes comparative analysis of DDB with other related molecules, such as 4-tert-butyl-1,2-dimethoxybenzene. These studies aim to identify the most effective compounds for specific applications, such as overcharge protection in batteries. The results often highlight DDB's superior performance in terms of stability and cycle life under practical conditions (Moshuchak et al., 2007).

Solubility and Performance in Electrolytes

The solubility of 2-tert-Butyl-1,4-dimethoxybenzene in various electrolytes is another key focus, particularly in the context of redox-flow batteries. Studies explore the effects of different co-solvents on its solubility and overall performance, which is crucial for the development of efficient and stable battery systems (Wang et al., 2018).

Reaction Mechanisms and Pathways

The reaction mechanisms and pathways of 2-tert-Butyl-1,4-dimethoxybenzene and its derivatives, particularly when oxidized, are subjects of detailed research. Understanding these mechanisms is vital for optimizing its use in various applications, including as a redox shuttle and in other electrochemical processes (Zhao et al., 1991).

Safety And Hazards

The safety data sheet for a similar compound, 1,4-Di-tert-butylbenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-tert-butyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJDUNBMKMTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051854
Record name 2-tert-Butyl-1,4-dimethoxybenzene
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
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Product Name

2-tert-Butyl-1,4-dimethoxybenzene

CAS RN

21112-37-8
Record name 2-tert-Butyl-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21112-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-tert-butylbenzene
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Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
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Record name 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1, 4-Dimethoxy-2-tert-butylbenzene was evaluated for genotoxicity, repeated dose …
B Gélinas, T Bibienne, M Dollé, D Rochefort - Journal of Power Sources, 2017 - Elsevier
In order to increase the solubility and oxidation potential of redox shuttles, electroactive ionic liquids (RILs) based on the modification of 1,4-dimethoxybenzene with triflimide anions …
Number of citations: 11 www.sciencedirect.com
YF Gong, CX Zhao, XK Jiang - Journal of Fluorine Chemistry, 1991 - Elsevier
By careful EPR, radical scavenging, kinetic, isotope exchange and product studies of the hydro-debutylation process of the titled aryl ether 1 in the media of R F CO 2 H (R F =CF 3 , nC …
Number of citations: 0 www.sciencedirect.com
WJ Kozumbo, JL Seed, TW Kensler - Cancer Research, 1983 - AACR
The relationship between reactive oxygen and/or free radical species and tumor promotion was evaluated by investigating the inhibitory effects of 2(3)-tert-butyl-4-hydroxyanisole (BHA) …
Number of citations: 146 aacrjournals.org
BE Love, BC Duffy, AL Simmons - Tetrahedron Letters, 2014 - Elsevier
Proper choice of reaction conditions allows formation of either the quinone or corresponding diquinone as the major product upon treatment of 2-alkyl-1,4-dimethoxybenzenes with ceric …
Number of citations: 13 www.sciencedirect.com
M Michman, M Oron, HJ Schaefer - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
Interactions of RuCl 3 ·3H 2 O with radical cations of aromatic ethers, 1,4-di-tert-butyl- 2,5-dimethoxybenzene, 3,5-di-tert-butyl-1,2-dimethoxybenzene and 2-tert-butyl-1,4-di- …
Number of citations: 2 cccc.uochb.cas.cz
T Mizutani - Research communications in chemical pathology and …, 1985 - europepmc.org
Dietary administration of butylated hydroxyanisole (BHA) and its analogs, 2-tert-butyl-1, 4-dimethoxybenzene, 2, 5-di-tert-butyl-4-methoxyphenol, and 2, 6-di-tert-butyl-4-methoxyphenol …
Number of citations: 2 europepmc.org
AK Sarker, JU Chowdhury… - Bangladesh J. Sci. Ind. Res, 2011 - academia.edu
Essential oil obtained from hydrodistillation of Adhatoda vasica (Nees.) leaves was analyzed by gas chromatograph-mass spectrometer (GC-MS). Hydrodistillation of the Adhatoda …
Number of citations: 19 www.academia.edu
M Michman, L Appelbaum, J Gun, AD Modestov… - …, 2014 - ACS Publications
The relationship between homogeneous catalysis and electrochemistry is examined in light of two examples based on our work concerning (a) catalyst activation, regarding selective …
Number of citations: 8 pubs.acs.org
S Shukla, S Hegde, A Kumar… - Journal of Essential …, 2017 - Taylor & Francis
Higher and aromatics plants have traditionally been used in folk medicine as well as to extend the shelf life of foods, showing inhibition against bacteria, fungi and yeasts. Most of their …
Number of citations: 10 www.tandfonline.com

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